molecular formula C16H17ClN2O B14494423 2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide CAS No. 64353-41-9

2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide

Katalognummer: B14494423
CAS-Nummer: 64353-41-9
Molekulargewicht: 288.77 g/mol
InChI-Schlüssel: SKXOCRDLPBUKGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H17ClN2O This compound is part of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-chlorobenzamide and 4-methylphenethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to mix the starting materials under controlled conditions.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The product is purified using techniques like recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell growth, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-chloro-N,3-dimethylbenzamide: Similar structure but with different substituents.

    4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: Another benzamide derivative with different functional groups.

Uniqueness

2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

64353-41-9

Molekularformel

C16H17ClN2O

Molekulargewicht

288.77 g/mol

IUPAC-Name

2-amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide

InChI

InChI=1S/C16H17ClN2O/c1-11-2-4-12(5-3-11)8-9-19-16(20)14-10-13(17)6-7-15(14)18/h2-7,10H,8-9,18H2,1H3,(H,19,20)

InChI-Schlüssel

SKXOCRDLPBUKGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.